molecular formula C16H19NO2S B1363567 Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate CAS No. 350990-40-8

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate

Cat. No. B1363567
CAS RN: 350990-40-8
M. Wt: 289.4 g/mol
InChI Key: FHXRZGFHZVRWDV-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 350990-40-8 . It has a molecular weight of 289.4 and its IUPAC name is methyl 2-amino-4-(4-isobutylphenyl)-3-thiophenecarboxylate . It is a solid at room temperature .


Molecular Structure Analysis

“this compound” contains a total of 40 bonds, including 21 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ester, 1 aromatic primary amine, and 1 Thiophene .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 289.4 .

Scientific Research Applications

Genotoxic and Carcinogenic Potentials

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate, as a thiophene derivative, has been studied for its genotoxic and carcinogenic potentials. Thiophene derivatives are used in pharmaceuticals, agrochemicals, and dyestuffs but can be toxic. A study assessed the mutagenic and DNA-damaging effects of such derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, using the Ames test and Comet assay. The carcinogenic potential was evaluated via the Syrian Hamster Embryo cell transformation assay (CTA) (Lepailleur et al., 2014).

Synthesis and Reaction Studies

The compound has been a subject in the synthesis and reaction mechanism studies. For instance, its formation was observed in the Gewald reaction of 4-methyl-2-pentanone with alkyl cyanoacetates, along with other related compounds. This provided insights into the reaction mechanisms of thiophene derivatives (Gütschow et al., 1996).

Antiproliferative Potency in Tumor Cells

A class of tumor-selective agents includes derivatives of this compound. These compounds showed selective inhibition of the proliferation of tumor cell lines, including T-lymphoma/leukemia cells, as well as prostate, renal, CNS, and liver tumor cells. The selectivity and potency of these compounds in targeting specific cancer cells were significant (Thomas et al., 2014).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds using this compound. For instance, synthesis approaches for tetrasubstituted thiophenes have been developed, indicating the versatility of this compound in creating complex molecular structures (Sahu et al., 2015).

Chemical Reactions and Applications

Further studies have explored various chemical reactions involving thiophene derivatives, looking into novel routes for synthesizing complex molecules. These include reactions with methyl 3-hydroxythiophene-2-carboxylate and studies on the synthesis of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. This inhibition reduces the production of prostaglandins, thereby exhibiting anti-inflammatory properties. Additionally, this compound interacts with voltage-gated sodium channels, affecting neuronal signaling and providing potential analgesic effects .

Cellular Effects

This compound influences various cellular processes. In immune cells, it reduces the production of pro-inflammatory cytokines, thereby modulating the immune response. In neuronal cells, it affects cell signaling pathways by modulating ion channel activity, which can influence pain perception. Furthermore, in cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It binds to cyclooxygenase enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis. This binding interaction is crucial for its anti-inflammatory effects. Additionally, this compound modulates voltage-gated sodium channels, leading to changes in neuronal excitability and providing analgesic effects. It also affects gene expression by modulating transcription factors, leading to changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory and analgesic effects. There may be a gradual reduction in efficacy due to potential degradation or cellular adaptation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it exhibits significant anti-inflammatory and analgesic effects without noticeable adverse effects. At higher doses, there may be toxic effects, including gastrointestinal disturbances and hepatotoxicity. Threshold effects have been observed, where doses above a certain level do not significantly increase efficacy but do increase the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes. The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys. This compound can affect metabolic flux by inhibiting key enzymes in the inflammatory pathway, leading to reduced levels of pro-inflammatory metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion-transporting polypeptides, which facilitate its uptake into cells. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. Its activity is influenced by its localization, as it can interact with enzymes and proteins within these compartments. Post-translational modifications, such as phosphorylation, can affect its targeting and function within specific organelles .

properties

IUPAC Name

methyl 2-amino-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-10(2)8-11-4-6-12(7-5-11)13-9-20-15(17)14(13)16(18)19-3/h4-7,9-10H,8,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXRZGFHZVRWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373376
Record name methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

350990-40-8
Record name methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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